molecular formula C14H10ClNO2S B8751479 3-((4-Chlorophenylsulfonyl)methyl)benzonitrile

3-((4-Chlorophenylsulfonyl)methyl)benzonitrile

Cat. No. B8751479
M. Wt: 291.8 g/mol
InChI Key: PJCMFHWXOUCULA-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

A dimethoxyethane (15 ml) suspension of sodium 4-chlorobenzenesulfinate (270 mg, 1.36 mmol) and 3-bromomethylbenzonitrile (222 mg, 1.13 mmol) was stirred at 70° C. for 3 days. After cooling the reaction mixture to room temperature, the solvent was concentrated under reduced pressure. Ethyl acetate was added to the residue. The mixture was washed successively with water and brine and then, dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was subjected to flash chromatography on a silica gel column and the fraction obtained from the hexane:ethyl acetate (=3:1) eluate was concentrated under reduced pressure, whereby the title compound (318 mg, 96%) was obtained as a white solid.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[Na+].Br[CH2:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[C:17]#[N:18]>C(COC)OC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:13][C:14]2[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=2)[C:17]#[N:18])(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)[O-].[Na+]
Name
Quantity
222 mg
Type
reactant
Smiles
BrCC=1C=C(C#N)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
WASH
Type
WASH
Details
The mixture was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the fraction obtained from the hexane
CONCENTRATION
Type
CONCENTRATION
Details
ethyl acetate (=3:1) eluate was concentrated under reduced pressure, whereby the title compound (318 mg, 96%)
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.